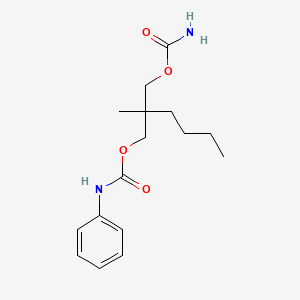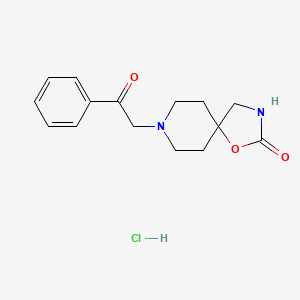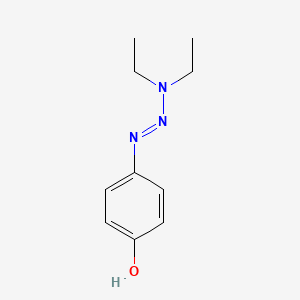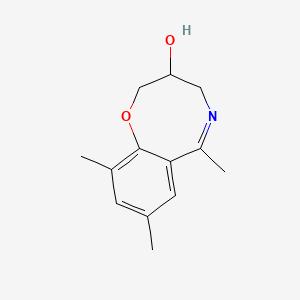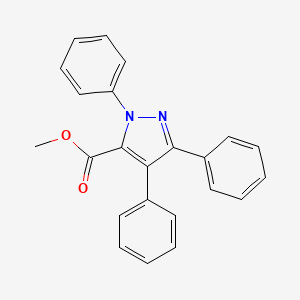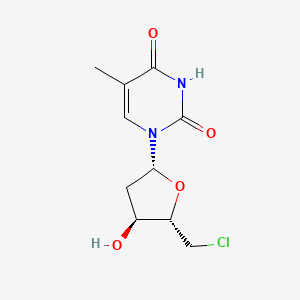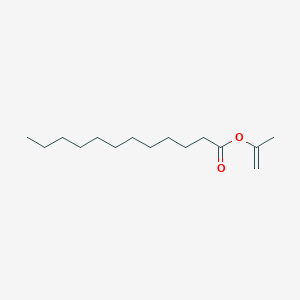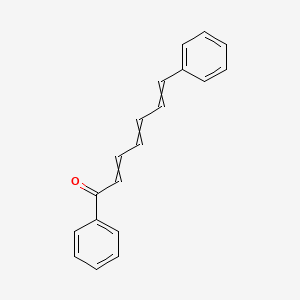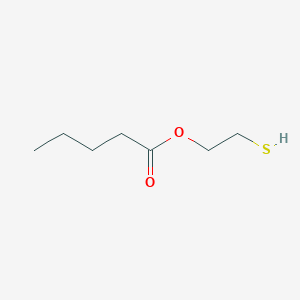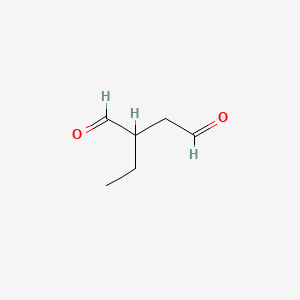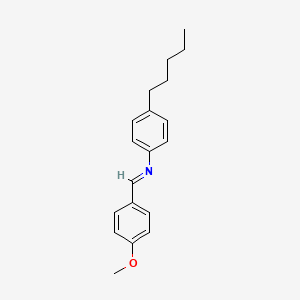
(E)-1-(4-Methoxyphenyl)-N-(4-pentylphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Methoxyphenyl)-N-(4-pentylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxy group attached to a phenyl ring and a pentyl group attached to another phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-Methoxyphenyl)-N-(4-pentylphenyl)methanimine typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-pentylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), can be employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-1-(4-Methoxyphenyl)-N-(4-pentylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy and pentyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-Methoxyphenyl)-N-(4-pentylphenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-(4-pentylphenyl)methanimine depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The presence of the methoxy and pentyl groups can influence the compound’s binding affinity and specificity towards these targets. Additionally, the imine group can participate in various chemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
- (E)-1-(4-Methoxyphenyl)-N-(4-butylphenyl)methanimine
- (E)-1-(4-Methoxyphenyl)-N-(4-hexylphenyl)methanimine
- (E)-1-(4-Methoxyphenyl)-N-(4-propylphenyl)methanimine
Comparison: Compared to its similar compounds, (E)-1-(4-Methoxyphenyl)-N-(4-pentylphenyl)methanimine is unique due to the specific length of its pentyl group. This structural feature can influence the compound’s physical and chemical properties, such as solubility, melting point, and reactivity. The presence of the methoxy group also contributes to its distinct characteristics, affecting its interactions with other molecules and its overall stability.
Eigenschaften
CAS-Nummer |
35050-72-7 |
|---|---|
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-N-(4-pentylphenyl)methanimine |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-16-7-11-18(12-8-16)20-15-17-9-13-19(21-2)14-10-17/h7-15H,3-6H2,1-2H3 |
InChI-Schlüssel |
WEAJPACJMGWHBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


